molecular formula C8H3ClF6 B7987995 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene CAS No. 1429056-46-1

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene

Cat. No.: B7987995
CAS No.: 1429056-46-1
M. Wt: 248.55 g/mol
InChI Key: LBIMJSYYFJJFRC-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is a specialized organic compound characterized by the presence of chlorine, fluorine, and pentafluoroethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a distinctive odor. It is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves the reaction of 2-chloro-4-fluorotoluene with pentafluoroethyl iodide in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency and minimize waste. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .

Scientific Research Applications

Medicinal Chemistry

Fluorine Incorporation in Pharmaceuticals

Fluorinated compounds are increasingly utilized in drug design due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine, particularly in the para position of aromatic rings, can significantly reduce the rate of metabolic oxidation, thereby prolonging the drug's efficacy in the body .

Case Study: Breast Cancer Treatment

A notable application of 2-chloro-1-fluoro-4-pentafluoroethyl-benzene is its role as a precursor in developing anti-cancer agents. For instance, modifications involving the pentafluoroethyl group have shown to increase the potency of compounds originally designed to counteract the side effects of Tamoxifen, a common breast cancer treatment . The addition of the pentafluoroethyl moiety resulted in a five-fold increase in intrinsic potency compared to its parent compound .

Material Science

Fluorinated Polymers and Coatings

The unique properties of fluorinated compounds make them suitable for developing advanced materials, particularly in creating high-performance coatings and polymers. These materials often exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them ideal for applications in electronics and protective coatings.

Table 1: Properties of Fluorinated Materials

PropertyConventional MaterialsFluorinated Materials
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
Surface EnergyHighLow

Agrochemicals

Role as Synthetic Intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pentafluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-1-fluoro-4-trifluoromethylbenzene
  • 2-Chloro-1-fluoro-4-difluoromethylbenzene

Uniqueness

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Biological Activity

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. The presence of both chlorine and multiple fluorine atoms in its structure suggests that it may interact with biological systems in specific ways, potentially leading to various pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data on its mechanisms of action.

Chemical Structure

The molecular formula for this compound is C₈H₄ClF₆, characterized by a benzene ring substituted with a chlorine atom and a pentafluoroethyl group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit distinct biological properties compared to their non-fluorinated counterparts. The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that fluorinated compounds can possess antimicrobial properties. For example, a study on organofluorine compounds highlighted their potential as antimicrobial agents due to their ability to disrupt microbial membranes or inhibit enzyme activity .

2. Enzyme Inhibition

Fluorinated compounds are known to act as enzyme inhibitors. The pentafluoroethyl group may enhance the binding affinity of the compound to specific enzymes, potentially leading to selective inhibition. Research on similar compounds has demonstrated that the introduction of fluorine atoms can significantly alter the inhibitory profiles against phospholipase A2 (PLA2) enzymes, which are important in inflammatory processes .

3. Cytotoxicity and Anticancer Potential

Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of multiple fluorine atoms can influence cellular uptake and retention, enhancing the compound's efficacy as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of various biochemical pathways.

  • Enzyme Binding: The compound may bind to active sites on enzymes, altering their function.
  • Membrane Interaction: The hydrophobic nature of the pentafluoroethyl group could facilitate interactions with lipid membranes, impacting membrane integrity and function.

Case Studies

Several case studies have explored the biological implications of fluorinated compounds similar to this compound:

  • Study on PLA2 Inhibition:
    A study demonstrated that pentafluoroethyl derivatives selectively inhibited GVIA iPLA2, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy:
    Research conducted on various organofluorine compounds revealed significant antimicrobial activity against resistant bacterial strains, indicating a promising avenue for further exploration in drug development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Enzyme InhibitionBinding to PLA2
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-5-3-4(1-2-6(5)10)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIMJSYYFJJFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192651
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429056-46-1
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429056-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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